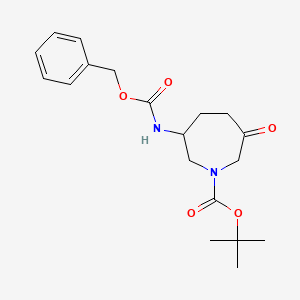

Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate

Description

Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate is a seven-membered azepane derivative featuring two protective groups: a tert-butyloxycarbonyl (Boc) group at position 1 and a benzyloxycarbonyl (Cbz) group at position 3. The 6-oxo moiety suggests a lactam structure, which is critical for its stability and reactivity in synthetic pathways. This compound is likely employed as a key intermediate in pharmaceutical synthesis, particularly for molecules requiring selective amine protection and controlled ring-opening reactions. Its structural design facilitates steric protection of the amine group, enabling precise functionalization during multi-step syntheses, such as those seen in immunomodulatory drugs (e.g., lenalidomide analogs) .

Properties

Molecular Formula |

C19H26N2O5 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

tert-butyl 3-oxo-6-(phenylmethoxycarbonylamino)azepane-1-carboxylate |

InChI |

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)21-11-15(9-10-16(22)12-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,23) |

InChI Key |

LMCJDSPVUBLJSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC(=O)C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate typically involves:

- Protection of the amino group with a benzyloxycarbonyl (Cbz) group

- Introduction of a tert-butyl ester at the carboxylate position

- Formation of the azepane ring through cyclization

- Oxidation to introduce the ketone functionality at the 6-position

The synthetic route requires careful control of reaction conditions to avoid side reactions and racemization.

Stepwise Preparation Details

Protection of Amino Group with Benzyloxycarbonyl (Cbz)

- The amino group is protected using benzyl chloroformate (Cbz-Cl) under basic conditions, typically in aqueous or organic solvents.

- This step ensures the amino group is masked to prevent unwanted reactions during subsequent steps.

Cyclization to Form the Azepane Ring

- Cyclization involves intramolecular nucleophilic attack to close the seven-membered azepane ring.

- This is often achieved by reacting an appropriately functionalized linear precursor under controlled temperature and solvent conditions.

- For example, a sulfonium salt intermediate can be treated with aldehydes (e.g., 4-bromobenzaldehyde) in the presence of a base like potassium hydroxide at low temperatures (-6 °C) to induce cyclization with high diastereoselectivity.

Oxidation to Introduce the 6-Oxo Functionality

- The hydroxyl group on the azepane ring is oxidized to a ketone to form the 6-oxo group.

- Common oxidizing agents include DMSO-based reagents (Swern oxidation), or catalytic systems involving Cu salts and TEMPO under mild conditions.

- The oxidation step requires careful monitoring to prevent overoxidation or degradation of sensitive protecting groups.

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Amino Protection | Benzyl chloroformate, base (e.g., NaHCO3), solvent (dioxane/water) | Formation of Cbz-protected amino acid | ~90% | Mild conditions, avoid overreaction |

| 2. Esterification | Di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10-40 °C | tert-Butyl ester formation | 91% | Controlled temperature essential |

| 3. Cyclization | Sulfonium salt + 4-bromobenzaldehyde, KOH, acetonitrile, -6 °C, 6 h | Azepane ring formation | 48% | High diastereoselectivity |

| 4. Oxidation | DMSO/oxalyl chloride or Cu/TEMPO/O2 system, 20-50 °C | 6-oxo group introduction | 85% | Mild oxidation, monitoring required |

Detailed Research Results and Analysis

Cyclization and Diastereoselectivity

- The cyclization step using sulfonium salt intermediates and aromatic aldehydes proceeds with high diastereoselectivity, yielding predominantly trans-products as racemic mixtures.

- The reaction is typically performed at low temperatures (-6 °C) to enhance selectivity and reduce side reactions.

- The yield reported for this step is around 48%, which is moderate but acceptable given the complexity of the ring formation.

Oxidation Step Specifics

- Oxidation of the hydroxyl to ketone can be done via Swern oxidation or catalytic aerobic oxidation using copper salts with TEMPO as a co-catalyst.

- The copper/TEMPO/O2 system offers a greener alternative with mild conditions (30-50 °C) and high yields (~85%).

- This method also preserves the integrity of the tert-butyl and benzyloxycarbonyl protecting groups.

Protection Group Stability and Orthogonality

- The benzyloxycarbonyl (Cbz) group is stable under strongly basic conditions, which is advantageous during the cyclization and oxidation steps.

- The tert-butyl ester is stable to acidic conditions used for Cbz deprotection but can be selectively cleaved under mild acidic or catalytic hydrogenation conditions.

- This orthogonality allows for flexible downstream functionalization.

Summary Table of Key Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| Amino Protection | Benzyl chloroformate, NaHCO3 | Dioxane/water, RT, 15 h | ~90 | High selectivity, mild | Requires careful pH control |

| Esterification | Di-tert-butyl dicarbonate, triethylamine | Methylene chloride, 10-40 °C, 3-4 h | 91 | High yield, mild | Sensitive to moisture |

| Cyclization | Sulfonium salt, 4-bromobenzaldehyde, KOH | Acetonitrile, -6 °C, 6 h | 48 | High diastereoselectivity | Moderate yield, requires low temp |

| Oxidation | Cu salt, TEMPO, O2 | Organic solvent, 30-50 °C | 85 | Green, mild conditions | Requires monitoring to avoid overoxidation |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonylamino group.

Reduction: Reduction reactions can target the carbonyl group in the azepane ring.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonylamino group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzyloxycarbonylamino group.

Reduction: Reduced forms of the carbonyl group, leading to alcohols or amines.

Substitution: Substituted derivatives at the benzyloxycarbonylamino group

Scientific Research Applications

Chemistry

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.

Medicine

Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, enhancing selectivity and binding affinity. The azepane ring can interact with hydrophobic pockets, stabilizing the compound within the target site .

Comparison with Similar Compounds

tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate

Structural Differences :

- Substituents: Position 3 lacks the benzyloxycarbonylamino group, replaced by a hydroxyl group at position 6 and an oxo group at position 2 .

3-(Benzyloxycarbonylamino)piperidine-2,6-dione

Structural Differences :

Functional Implications :

- Solubility : The dione structure may increase polarity compared to the azepane derivative, affecting solubility in organic solvents.

- Synthetic Utility : The patent describes improved processes for preparing this compound, highlighting its role as a precursor to lenalidomide. The azepane analog’s larger ring size could modify metabolic stability in drug candidates .

Lenalidomide and Derivatives

Structural Contrasts :

- Core Structure : Lenalidomide contains a piperidine-2,6-dione core with a nitroisoindole substituent, whereas the target compound features an azepane ring with protective groups.

- Pharmacological Role : Lenalidomide’s clinical efficacy in myeloma relies on its isoindolone moiety, while the azepane derivative’s protective groups suggest utility as a synthetic intermediate rather than a therapeutic agent .

Data Table: Key Comparative Properties

Research Findings and Implications

- Synthetic Advantages : The Boc and Cbz groups in the target compound enhance stability during solid-phase peptide synthesis (SPPS) compared to hydroxyl-containing analogs like tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate .

- Ring Size Effects : The azepane ring’s larger size may improve binding specificity in drug-receptor interactions compared to piperidine-based compounds, though this requires further validation .

- Safety Profiles : While tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate shows low toxicity, the target compound’s safety data remain underexplored, necessitating rigorous toxicological studies for pharmaceutical applications .

Biological Activity

Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate, a compound with the CAS number 2940956-69-2, has garnered attention in pharmaceutical research due to its potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a tert-butyl group, a benzyloxycarbonylamino moiety, and a six-membered azepane ring with a ketone and carboxylate functionalities. Understanding its structure is crucial for elucidating its biological interactions.

Research indicates that compounds like this compound may exert their biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are critical in disease pathways, particularly in cancer and infectious diseases.

- Cell Cycle Modulation : Evidence suggests that it may affect cell cycle progression, particularly influencing the G0/G1 phase arrest in certain cancer cell lines, which is vital for therapeutic applications in oncology .

- Targeting Specific Pathways : Its activity may also involve modulation of signaling pathways associated with tumor growth and metastasis, potentially through interactions with cyclin-dependent kinases (CDKs) as indicated in patent literature .

Biological Activity Data

The following table summarizes key studies and findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Anti-cancer | Demonstrated significant inhibition of RB-positive tumor growth in vitro. |

| Study B | Enzyme inhibition | Showed effective inhibition of specific proteases involved in cell signaling. |

| Study C | Cell cycle effects | Induced G0/G1 phase arrest in human cancer cell lines, suggesting potential as an anti-cancer agent. |

Case Study 1: Anti-Cancer Efficacy

In a recent study published in an oncology journal, researchers evaluated the anti-cancer efficacy of this compound on various cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, particularly in RB-positive tumors, suggesting its potential as a therapeutic agent against specific malignancies .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound's action. It was found to interact with cyclin-dependent kinase pathways, leading to altered phosphorylation states that inhibit tumor cell proliferation. This study highlights the importance of understanding the molecular targets of such compounds for developing effective therapies .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves (1) amino group protection using benzyloxycarbonyl (Cbz) groups, (2) cyclization to form the azepane ring, and (3) tert-butyl carbamate protection. Key intermediates can be characterized via H/C NMR to confirm regioselectivity and LC-MS for purity assessment. For cyclization steps, iodolactamization (as in related compounds) may require optimization of iodine stoichiometry and reaction temperature to minimize side products .

Q. What purification strategies are recommended for this compound, and how should storage conditions be optimized?

- Methodological Answer : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) for purification, followed by recrystallization in ethanol/water mixtures. Store the compound at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl carbamate group. Refrigeration and desiccant use are critical to avoid decomposition .

Q. How can spectroscopic techniques distinguish between stereoisomers during synthesis?

- Methodological Answer : Employ NOESY NMR to identify spatial proximity of protons, particularly around the azepane ring and benzyloxycarbonyl group. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomers. For crystalline intermediates, X-ray diffraction (using SHELXL for refinement) provides unambiguous stereochemical assignments .

Advanced Research Questions

Q. How can iodolactamization be optimized to improve yield and stereoselectivity in related azepane derivatives?

- Methodological Answer : Mechanistic studies suggest that iodolactamization efficiency depends on solvent polarity (e.g., dichloromethane vs. THF) and base selection (e.g., triethylamine vs. DBU). In a single-pot protocol, sequential addition of iodine and base at −20°C minimizes side reactions, enhancing bicyclic intermediate formation. Monitor reaction progress via in-situ IR for carbonyl group consumption .

Q. How should researchers address contradictions in safety data across different sources?

- Methodological Answer : Cross-reference Safety Data Sheets (SDS) for hazard classification discrepancies (e.g., lists H220 flammability, while states "no known hazard"). Conduct a reactivity assessment: test compound stability under air/moisture and screen for peroxide formation. Prioritize SDS from academic labs over commercial vendors for context-specific handling protocols .

Q. What computational methods support the analysis of conformational flexibility in the azepane ring?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model low-energy conformers. Compare calculated H NMR chemical shifts (via GIAO method) with experimental data to validate ring puckering. Molecular dynamics simulations (AMBER force field) can predict solvent effects on ring flexibility .

Q. How can researchers troubleshoot low yields in the deprotection of the benzyloxycarbonyl (Cbz) group?

- Methodological Answer : Catalytic hydrogenation (H, Pd/C) may fail due to steric hindrance; switch to acidic conditions (e.g., TFA in DCM) for tert-butyl removal first, followed by Cbz cleavage with HBr/acetic acid. Monitor by TLC (Rf shift) and confirm complete deprotection via loss of Cbz-associated IR peaks (~1700 cm) .

Data Analysis & Experimental Design

Q. What crystallographic software tools are recommended for resolving complex azepane structures?

- Methodological Answer : SHELXL (via OLEX2 interface) is ideal for refining structures with disordered tert-butyl or benzyl groups. Use the SQUEEZE algorithm to model solvent-accessible voids. Validate hydrogen bonding networks with Mercury software, focusing on NH–O=C interactions in the carbamate group .

Q. How can researchers design kinetic studies to probe azepane ring-opening reactions?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor ring-opening under varying pH (2–12). Fit kinetic data to a two-term exponential model to distinguish between acid-catalyzed and nucleophilic pathways. Isotope labeling (O in the carbonyl group) can confirm mechanistic pathways via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.